N-Nitrosodiphenylamine

Catalog No.
S537431
CAS No.
86-30-6
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosodiphenylamine

CAS Number

86-30-6

Product Name

N-Nitrosodiphenylamine

IUPAC Name

N,N-diphenylnitrous amide

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

UBUCNCOMADRQHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
1.77e-04 M
In water, 35 mg/L at 25 °C
In water, 35.09 mg/L at 25 °C
Slightly soluble in ethanol, chloroform; soluble in benzene
Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene
Solubility in water: none

Synonyms

diphenylnitrosamine, N-nitrosodiphenylamine, N-nitrosodiphenylamine, 14C-labeled

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O

Description

The exact mass of the compound N-Nitrosodiphenylamine is 198.0793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)1.77e-04 min water, 35 mg/l at 25 °cin water, 35.09 mg/l at 25 °cslightly soluble in ethanol, chloroform; soluble in benzenesoluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzenesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 585. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Nitrosamines/ethers/alcohols. However, this does not mean our product can be used or applied in the same or a similar way.
  • Carcinogenesis Research

    NDPA has been studied for its carcinogenic properties. Studies have shown it to be a cause of liver cancer in animals National Toxicology Program (NTP), 1992. This research has been instrumental in classifying NDPA as a probable human carcinogen by the International Agency for Research on Cancer (IARC) IARC, 1982.

  • Environmental Monitoring

    NDPA is not naturally occurring, but there is some evidence that microorganisms can produce it under laboratory conditions Agency for Toxic Substances and Disease Registry (ATSDR), 2019: . Due to its past use in industrial settings, research has focused on detecting NDPA in environmental samples to assess potential contamination risks Japanese Ministry of the Environment, 2006: .

  • Chemical Analysis Method Development

    Because NDPA is a potential contaminant, there is ongoing research to develop and improve methods for its detection and analysis in various matrices Randall and Roy, 1990.

N-Nitrosodiphenylamine is a yellow to brown or orange powder with the chemical formula C₁₂H₁₀N₂O. It is classified as a nitrosamine and is primarily known for its use as a vulcanization retardant in rubber products, particularly tires. The compound is no longer produced in the United States due to health concerns associated with its use .

NDPA is not relevant in biological systems due to its hazardous nature. There is no scientific research on its mechanism of action within living organisms.

NDPA is classified as a human carcinogen by several agencies due to its potential to cause cancer [1, 2]. Exposure can occur through inhalation, ingestion, or skin contact [1].

  • Carcinogenicity: Studies have shown NDPA to be carcinogenic in animals, and there is suggestive evidence for its carcinogenicity in humans [1, 2].
  • Other Hazards: NDPA may also cause irritation to the eyes, skin, and respiratory system upon exposure [1].
Source 1

Source 2

Additional Notes:

  • Due to its hazardous nature, NDPA handling requires appropriate personal protective equipment (PPE) and adherence to safety protocols [1].

  • Denitrosation: This reaction converts N-nitrosodiphenylamine into diphenylamine and nitric oxide. This process has been observed in animal studies where diphenylamine was identified as a major metabolite .
  • Transnitrosation: This involves the transfer of the nitroso group to other amines, which can lead to the formation of other nitrosamines, potentially increasing carcinogenic risks .
  • Reactivity with Oxidizing Agents: N-Nitrosodiphenylamine reacts vigorously with strong oxidizers such as perchlorates and chlorates, producing hazardous byproducts .

The biological activity of N-nitrosodiphenylamine has been studied extensively:

  • Metabolism: In vivo studies indicate that N-nitrosodiphenylamine is metabolized to various products including diphenylamine and hydroxydiphenylamine. The metabolic pathways suggest that it may exert toxic effects through its metabolites rather than directly .
  • Genotoxicity: While N-nitrosodiphenylamine itself does not appear to be directly mutagenic, its metabolites may have genotoxic potential. Studies have shown positive responses in certain bacterial assays when metabolic activation was involved .

Interaction studies have revealed that N-nitrosodiphenylamine can significantly alter metabolic enzyme activities in the liver. For example, it has been shown to decrease cytochrome P-450 levels while increasing glutathione-S-transferase activity . Additionally, it can form complex interactions with other chemicals leading to increased mutagenicity when co-administered with certain amines .

N-Nitrosodiphenylamine shares similarities with various other nitroso compounds. Here are some notable comparisons:

CompoundStructureUnique Characteristics
N-NitrosodiphenylamineC₁₂H₁₀N₂OUsed as a vulcanization retardant; potential carcinogen
N-NitrosomorpholineC₇H₁₃N₃OMore potent carcinogen; used in laboratory settings
N-NitrosoethylureaC₅H₈N₂O₂Associated with bladder cancer; less stable
N-NitrosoanilineC₆H₈N₂OKnown for mutagenic properties; used in dye production

Uniqueness

N-Nitrosodiphenylamine is unique among these compounds due to its specific application in rubber manufacturing and its distinct metabolic pathways that lead to both toxic and potentially carcinogenic effects through its metabolites rather than direct action.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992)
YELLOW FLAKES.
Yellow to brown or orange powder or flakes or a black solid.

Color/Form

Yellow plates from ligroin
Yellow plates or green crystals
Yellow plates from petroleum ethe

XLogP3

3.1

Exact Mass

198.0793

Boiling Point

101 °C

Density

1.23 (NTP, 1992)
1.23
1.23 g/cm³

LogP

3.13 (LogP)
log Kow = 3.13
2.57/3.13

Appearance

Solid powder

Melting Point

151.7 °F (NTP, 1992)
66.5 °C
66.7 °C
151.7°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AP2V89J1DA

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 95 of 97 companies with hazard statement code(s):;
H302 (64.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (35.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (21.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (36.84%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (35.79%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (36.84%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (35.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (54.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N-Nitrosodiphenylamine (NDPhA) is a plate or crystalline solid that is yellow to green in color. It is slightly soluble in water. USE: NDPhA is used as a rubber processing chemical and to make other chemicals. EXPOSURE: Workers who produce or use NDPhA may breathe in mists or have direct skin contact. The general population may be exposed by consumption of contaminated drinking water. NDPhA released into the air will be in or on particles that eventually fall to the ground. It will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move slowly through soil. It may be broken down by microorganisms. NDPhA is expected to build up in fish. RISK: Data on the potential for NDPhA to produce toxic effects in humans were not available. Damage to the bladder, changes to the eyes, and decreased body weights were observed in laboratory animals following repeated exposure to high oral doses. Some animals died. Data on the potential for NDPhA to cause infertility, abortions, or birth defects were not available. Bladder tumors were induced in some laboratory animals following lifetime oral exposure to NDPhA. The U.S. EPA IRIS program classified NDPhA as a probable human carcinogen based on sufficient evidence of carcinogenicity in animals and a structural similarity to carcinogenic nitrosamines. The International Agency for Research on Cancer determined that NDPhA was not classifiable as to its carcinogenicity to humans based on no data in humans and limited evidence in laboratory animals. The potential for NDPhA to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

7.0X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

86-30-6

Wikipedia

N-nitrosodiphenylamine

Biological Half Life

0.12 Days
Results from a study of rats, rabbits, and guinea pigs receiving 50 mg/kg N-nitrosodiphenylamine through intraperitoneal injection suggested that the rate of excretion of N-nitrosodiphenylamine into the bile and elimination of the chemical from the bile varies among species. ... The half-lives for N-nitrosodiphenylamine elimination from bile for these species are as follows: 95 minutes for rabbits, 240 minutes for guinea pigs, and 510 minutes for rats.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols
Health Hazards -> Carcinogens

Methods of Manufacturing

... Prepared by the reaction of nitrous acid with diphenylamine; this is believed to be the method for its commercial production.

General Manufacturing Information

Benzenamine, N-nitroso-N-phenyl-: ACTIVE
N-Nitrosodiphenylamine has been reported to synergize the effects of halogen-containing flame retardants used in polymers but no evidence was found that it is used commercially for that purpose.

Analytic Laboratory Methods

In this study, the molecularly imprinted polymers (MIPs) with high specific surface area and extraction efficiency of N-Nitrosodiphenylamine (NDPhA) were successfully prepared and a highly sensitive and selective method was developed for determination of NDPhA in water samples using MIPs solid-phase extraction (SPE) coupled with gas chromatography mass spectrometry (GC-MS) detection. The MIPs were successfully prepared using the method of precipitation polymerization and using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and N, N-Diphenylformamide as the template molecule. The newly synthesized MIPs were characterized and used as SPE sorbents. Under the optimized conditions, the average recoveries of NDPhA spiked in ultrapure water were higher than 94% +/- 2.9% at three different concentrations and the limit of detection and limit of quantitation were 0.8?ng?L-1 and 2.4ng/L, respectively. Moreover, the high selectivity of MIPs was attained and the satisfactory recoveries of NDPhA which were spiked in to real samples were achieved in the range of 92-107% with relative standard deviations (RSDs) within 0.3-7.9%. The low levels of NDPhA were detected in the two of twelve wastewater samples with concentrations of 5.6 ng/L and 3.6 ng/L with RSDs of 5.6% and 2.8%, respectively. The developed MIP-SPE method was proved to be practically feasible for selective extraction and enrichment of NDPhA in real water samples.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodiphenylamine; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 38 ug/L.
Method: EPA-EAD 607; Procedure: gas chromatography with nitrogen-phosphorus detector; Analyte: N-nitrosodiphenylamine; Matrix: municipal and industrial discharges; Detection Limit: 0.81 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodiphenylamine; Matrix: water; Detection Limit: 20 ug/L.
For more Analytic Laboratory Methods (Complete) data for N-Nitrosodiphenylamine (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A group-selective method for the determination of total N-nitroso compounds (NOC) has been adapted for analysing human urine samples. Nitrate was first removed from urine by an anion-exchange procedure that prevented the significant loss of various added reference NOC and unidentified urinary NOC. The total NOC were then determined by injecting the urine sample (nitrate content less than 1 mmol l-1) or anion-exchange eluate into refluxing ethyl acetate containing either acetic acid for determining heat and acetic acid labile thermal energy analyser responsive compounds (TAC) or into hydrogen bromide for the determination of TAC and NOC. The nitrogen monoxide levels released were measured using thermal energy analysis with chemiluminescence detection, and the differnce between the two determinations represented the concentrations of NOC. The optimum conditions for preventing artefactual nitrosation in urine samples by the addition of sodium hydroxide or sulphamic acid without decomposition of NOC were determined. The influence of time and storage conditions on NOC stability was investigated. Fifteen urine samples collected from volunteers dosed with proline were analysed for total NOC and N-nitrosamino acids revealing a preponderance of unknown NOC. The determination of total NOC in human urine using this group-selective method offers a new approach to the estimation of human exposure to NOC and to isolate hitherto unknown NOC and their metabolites. /N-nitroso cmpd/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The mutagenicity of the carcinogen N-nitrosodiphenylamine (NDPhA) to Salmonella typhimurium TA98 was demonstrated only when norharman, a comutagen, was added to the incubation mixture with S9 mix. N,N-Diphenylamine (DPhA), a denitrosated derivative of NDPhA, was also mutagenic to S. typhimurium TA98 when norharman was present. Twice as many revertants were induced by DPhA with norharman as by NDPhA with norharman. The comutagenic effect of norharman was also observed with N-nitroso-methylphenylamine (NMPhA), N-nitrosoethylphenylamine (NEPhA) and N-nitrosophenylbenzylamine (NPhBeA) and their denitrosated derivatives. NDPhA was converted metabolically to DPhA by S9 mix. Stoichiometric studies indicated that the mutagenicity of NDPhA in the presence of norharman was exerted through DPhA. The denitrosation eyzme activity of NDPhA was mainly recovered in the microsomal fraction, and the enzyme seemed to be a cytochrome P-450 monooxygenase system. Denitrosation reactions of NMPhA, NEPhA and NPhBeA were also demonstrated. The mutagenicities of these compounds with norharman are therefore suggested to be due to a mechanism similar to that of NDPhA with norharman.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Molecularly imprinted solid phase extraction coupled with gas chromatography-mass spectrometry for determination of N-Nitrosodiphenylamine in water samples

Zhigang Li, Zongyao Qian, Shaoyang Hu, Tingting Gong, Qiming Xian
PMID: 30195167   DOI: 10.1016/j.chemosphere.2018.08.159

Abstract

In this study, the molecularly imprinted polymers (MIPs) with high specific surface area and extraction efficiency of N-Nitrosodiphenylamine (NDPhA) were successfully prepared and a highly sensitive and selective method was developed for determination of NDPhA in water samples using MIPs solid-phase extraction (SPE) coupled with gas chromatography mass spectrometry (GC-MS) detection. The MIPs were successfully prepared using the method of precipitation polymerization and using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and N, N-Diphenylformamide as the template molecule. The newly synthesized MIPs were characterized and used as SPE sorbents. Under the optimized conditions, the average recoveries of NDPhA spiked in ultrapure water were higher than 94% ± 2.9% at three different concentrations and the limit of detection and limit of quantitation were 0.8 ng L
and 2.4 ng L
, respectively. Moreover, the high selectivity of MIPs was attained and the satisfactory recoveries of NDPhA which were spiked in to real samples were achieved in the range of 92-107% with relative standard deviations (RSDs) within 0.3-7.9%. The low levels of NDPhA were detected in the two of twelve wastewater samples with concentrations of 5.6 ng L
and 3.6 ng L
with RSDs of 5.6% and 2.8%, respectively. The developed MIP-SPE method was proved to be practically feasible for selective extraction and enrichment of NDPhA in real water samples.


Transformation of Contaminant Candidate List (CCL3) compounds during ozonation and advanced oxidation processes in drinking water: Assessment of biological effects

Hana Mestankova, Austa M Parker, Nadine Bramaz, Silvio Canonica, Kristin Schirmer, Urs von Gunten, Karl G Linden
PMID: 26900972   DOI: 10.1016/j.watres.2015.12.048

Abstract

The removal of emerging contaminants during water treatment is a current issue and various technologies are being explored. These include UV- and ozone-based advanced oxidation processes (AOPs). In this study, AOPs were explored for their degradation capabilities of 25 chemical contaminants on the US Environmental Protection Agency's Contaminant Candidate List 3 (CCL3) in drinking water. Twenty-three of these were found to be amenable to hydroxyl radical-based treatment, with second-order rate constants for their reactions with hydroxyl radicals (OH) in the range of 3-8 × 10(9) M(-1) s(-1). The development of biological activity of the contaminants, focusing on mutagenicity and estrogenicity, was followed in parallel with their degradation using the Ames and YES bioassays to detect potential changes in biological effects during oxidative treatment. The majority of treatment cases resulted in a loss of biological activity upon oxidation of the parent compounds without generation of any form of estrogenicity or mutagenicity. However, an increase in mutagenic activity was detected by oxidative transformation of the following CCL3 parent compounds: nitrobenzene (OH, UV photolysis), quinoline (OH, ozone), methamidophos (OH), N-nitrosopyrolidine (OH), N-nitrosodi-n-propylamine (OH), aniline (UV photolysis), and N-nitrosodiphenylamine (UV photolysis). Only one case of formation of estrogenic activity was observed, namely, for the oxidation of quinoline by OH. Overall, this study provides fundamental and practical information on AOP-based treatment of specific compounds of concern and represents a framework for evaluating the performance of transformation-based treatment processes.


Mechanism of Photochemical O-Atom Exchange in Nitrosamines with Molecular Oxygen

Marilene Silva Oliveira, Ashwini A Ghogare, Inna Abramova, Edyta M Greer, Fernanda Manso Prado, Paolo Di Mascio, Alexander Greer
PMID: 26000876   DOI: 10.1021/acs.joc.5b00633

Abstract

The detection of an oxygen-atom photoexchange process of N-nitrosamines is reported. The photolysis of four nitrosamines (N-nitrosodiphenylamine 1, N-nitroso-N-methylaniline 2, N-butyl-N-(4-hydroxybutyl)nitrosamine 3, and N-nitrosodiethylamine 4) with ultraviolet light was examined in an (18)O2-enriched atmosphere in solution. HPLC/MS and HPLC-MS/MS data show that (18)O-labeled nitrosamines were generated for 1 and 2. In contrast, nitrosamines 3 and 4 do not exchange the (18)O label and instead decomposed to amines and/or imines under the conditions. For 1 and 2, the (18)O atom was found not to be introduced by moisture or by singlet oxygen [(18)((1)O2 (1)Δg)] produced thermally by (18)O-(18)O labeled endoperoxide of N,N'-di(2,3-hydroxypropyl)-1,4-naphthalene dipropanamide (DHPN(18)O2) or by visible-light sensitization. A density functional theory study of the structures and energetics of peroxy intermediates arising from reaction of nitrosamines with O2 is also presented. A reversible head-to-tail dimerization of the O-nitrooxide to the 1,2,3,5,6,7-hexaoxadiazocane (30 kcal/mol barrier) with extrusion of O═(18)O accounts for exchange of the oxygen atom label. The unimolecular cyclization of O-nitrooxide to 1,2,3,4-trioxazetidine (46 kcal/mol barrier) followed by a retro [2 + 2] reaction is an alternative, but higher energy process. Both pathways would require the photoexcitation of the nitrooxide.


Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes

Hana Mestankova, Kristin Schirmer, Silvio Canonica, Urs von Gunten
PMID: 25240607   DOI: 10.1016/j.watres.2014.08.012

Abstract

Development of mutagenicity of five N-nitrosamines (N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosopyrrolidine (NPYR) and N-nitrosodiphenylamine (NDPhA)) was investigated during oxidative processes involving UV-photolysis, ozone and OH radicals. The mutagenicity was detected by the Ames test with 3 different strains, TA98, TAMix and YG7108, a strain which is sensitive for N-nitrosamines, in presence and absence of metabolic activation (S9). UV photolysis of mutagenic N-nitrosamines (NDMA, NDEA, NDPA and NPYR) leads to the removal of their specific mutagenic activity as detected in YG7108 in the presence of S9. A formation of mutagens during UV photolysis was detected only in case of NDPhA in the strain TA98. Oxidation products of NDMA, NDEA and NDPhA did not show any significant mutagenicity in the strains used, whereas oxidation of NDPA and NPYR by hydroxyl radicals seems to lead to the formation of direct mutagens (mutagenic in the absence of S9) in YG7108 and TAMix. Oxidation by hydroxyl radicals of N-nitrosamines with chains longer than ethyl can mimic metabolic activation of N-nitrosamines in vivo.


Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction

Minju Lee, Yunho Lee, Fabian Soltermann, Urs von Gunten
PMID: 23891540   DOI: 10.1016/j.watres.2013.05.031

Abstract

Despite their potential carcinogenicity and probable formation during water disinfection processes, little is known about the occurrence of other nitro(so) compounds than a few specific N-nitroso compounds such as N-nitrosodimethylamine (NDMA). An analytical method was developed to monitor various nitro(so) compounds including N-nitrosamines based on the Griess colorimetric determination of nitrite generated by UV-254 nm photolysis of nitro(so) compounds after separation by HPLC (HPLC-Post Column UV photolysis/Griess reaction (HPLC-PCUV)). To differentiate N-nitro(so) compounds (i.e. UV-labile) from other nitro(so) and N-containing compounds (i.e. UV-resistant), a pre-treatment was established by photolyzing solid-phase extracted samples at 254 nm (1000 mJ/cm(2)) and thus removing N-nitro(so) compounds selectively. Considering a 1000-fold concentration factor and extraction efficiencies (57-83%) during solid phase extraction, the method detection limits ranged from 4 to 28 ng/L for dimethylnitramine and eight N-nitrosamines (EPA 8270 nine nitrosamines mixture except for N-nitrosodiphenylamine). For four pool waters, the UV-resistant groups accounted for more than 78% of the estimated total concentration of nitro(so) and other N-containing compounds (6.1-48.6 nM). Only one unknown UV-labile compound was detected in one pool water (2.0-7.9 nM). NDMA was most frequently detected and N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA) were additionally detected in one pool water. Chloramination of a secondary wastewater effluent with NDMA (0.2 nM) and UV-resistant compounds (7.9 nM) from a pilot-scale municipal wastewater treatment plant led to a significant formation of not only unidentified UV-resistant compounds (67.8 nM) and UV-labile compounds (14.6 nM), but also identified nitrosamines such as NDMA (4.3 nM), N-nitrosopiperidine (1.8 nM), NDPA (0.5 nM), and NDBA (0.5 nM). Overall, the novel HPLC-PCUV system is a powerful screening tool for the detection of (un)known N-nitro(so) as well as other nitro(so) and UV-induced nitrite-producing compounds.


Subchronic urinary bladder toxicity evaluation of N-Nitrosodiphenylamine in Fischer 344 rats

Darol E Dodd, Linda J Pluta, Mark A Sochaski, Kathleen A Funk, Russell S Thomas
PMID: 22893110   DOI: 10.1002/jat.2798

Abstract

Female Fischer 344 (F344) rats were exposed to N-nitrosodiphenylamine (NDPA) by dietary feed at concentrations of 0, 250, 1000, 2000, 3000 or 4000 ppm for 5 days, 2, 4 and 13 weeks duration. Endpoints evaluated included clinical observations, body weights, urinary bladder weights, blood NDPA, gross pathology and urinary bladder histopathology. There were no NDPA exposure-related clinical signs of toxicity. The mean body weight decreased 3% to 5% compared with the control in the 4000 ppm group during study weeks 2 through to 13. Statistically significant increases in urinary bladder weight were observed as early as after 5 days exposure and were concentration dependent at ≥ 3000 ppm. NDPA-related urinary bladder microscopic alterations consisted of mixed cell infiltrates, increased mitosis, increased necrosis of epithelial cells, diffuse and/or nodular transitional epithelial hyperplasia and squamous metaplasia of transitional epithelium. These changes affected only rats exposed to NDPA concentrations ≥ 2000 ppm. Blood NDPA concentrations were negligible in animals exposed to ≤ 1000 ppm and ranged from 0.12 to 0.19 µg ml(-1) in rats of the ≥ 2000 ppm groups at the 5 days and 2 weeks time points. A no observable adverse effect level (NOAEL) of 1000 ppm NDPA (60 mg kg(-1) day(-1) ) was selected based on the absence of urinary bladder histopathology.


Formation and cytotoxicity of a new disinfection by-product (DBP) phenazine by chloramination of water containing diphenylamine

Wenjun Zhou, Linjie Lou, Lifang Zhu, Zhimin Li, Lizhong Zhu
PMID: 23513442   DOI: 10.1016/s1001-0742(11)60926-1

Abstract

Disinfection by-products (DBPs) in drinking water have caused worldwide concern due to their potential carcinogenic effects. The formation of phenazine from diphenylamine (DPhA) chloramination was studied and its cytotoxicities for two human cancer cells were also investigated. Phenazine was detected synchronously with the consumption of DPhA by chloramination, which further confirmed that the new DBP phenazine can be produced along with N-nitrosodiphenylamine (NDPhA) from DPhA chloramination. The formation of phenazine had a maximum molar yield with solution pH increasing from 5.0 to 9.0, with phenazine as the main product for DPhA chloramination at lower pH, but higher pH favored the formation of NDPhA. Thus, solution pH is the key factor in controlling the formation of phenazine and NDPhA. Both the initial DPhA and chloramine concentrations did not show a significant effect on the molar yields of phenazine, although increasing the chloramine concentration could speed up the reaction rate of DPhA with chloramines. The cytotoxicity assays showed that phenazine had significant cell-specific toxicity towards T24 (bladder cancer cell lines) and HepG2 (hepatic tumor cell lines) cells with IC50 values of 0.50 and 2.04 mmol/L, respectively, and T24 cells being more sensitive to phenazine than HepG2 cells. The IC50 values of phenazine, DPhA, and NDPhA for T24 cells were of the same order of magnitude and the cytotoxicity of phenazine for T24 cells was slightly lower than that of NDPhA (IC50, 0.16 mmol/L), suggesting that phenazine in drinking water may have an adverse effect on human health.


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